5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring. The compound also has a phenylsulfonyl group attached, which could potentially participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[2,3-b]pyridine core, the introduction of the methyl group, and the attachment of the phenylsulfonyl group. One possible method for the synthesis of pyrrolo[2,3-b]pyridine derivatives involves the Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrrolo[2,3-b]pyridine core, the electron-rich nature of the pyrrole ring, and the electron-deficient nature of the pyridine ring. The phenylsulfonyl group would add additional complexity to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom could be displaced in a nucleophilic substitution reaction. The phenylsulfonyl group could potentially be involved in sulfonylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its reactivity .Scientific Research Applications
Synthesis Techniques and Intermediates
- 5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has been utilized in the field of organic synthesis. For instance, its derivatives have been prepared through palladium-catalyzed decarboxylative Suzuki coupling and Heck coupling processes (Suresh, Suresh, Muthusubramanian, Kumaran, & Manickam, 2013). Additionally, Fischer indole cyclization in polyphosphoric acid offers a method to synthesize heterocycles containing this framework, indicating its role as a versatile building block in organic chemistry (Alekseyev, Amirova, & Terenin, 2015).
Chemical Reactions and Properties
- Research has explored various chemical reactions involving this compound, such as its use in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in insecticide production (Niu Wen-bo, 2011). Also, the compound's analogs, like 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, were synthesized and found to have antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Biological Applications
- In medicinal chemistry, derivatives of this compound have been synthesized with potential antimicrobial activity. For example, compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole showed such properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Structural and Molecular Studies
- The compound has been a subject of structural studies as well. For instance, a combined experimental and computational study on the N-(2-cyanophenyl)disulfonamides derived from 5-bromo-anthranilamide clarified their structures, showing the utility of this compound in molecular structure research (Mphahlele & Maluleka, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2-methylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-7-11-8-12(15)9-16-14(11)17(10)20(18,19)13-5-3-2-4-6-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBZYOAMRPSNGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679060 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-01-7 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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